N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine (CAS 2097997-56-1) is a highly specialized pyrimidine-2,4-diamine building block engineered for advanced medicinal chemistry and agrochemical discovery. Structurally, it features a primary aliphatic amine tethered to the N2 position and a conformationally rigid cyclopropyl group at the N4 position. This specific substitution pattern is designed to provide orthogonal reactivity for late-stage functionalization while imparting favorable physicochemical properties, such as enhanced metabolic stability and a compact steric profile. For procurement teams and synthetic chemists, this compound serves as a premium, ready-to-use scaffold that bypasses multi-step protection strategies typically required when working with symmetrical or unfunctionalized pyrimidines [1].
Substituting this compound with simpler analogs, such as N4-ethyl derivatives or unsubstituted 2,4-diaminopyrimidines, introduces significant downstream inefficiencies. Unsubstituted pyrimidines lack the differential nucleophilicity required for regioselective coupling, forcing chemists to employ wasteful protection-deprotection sequences that reduce overall yield and increase solvent consumption. Furthermore, replacing the cyclopropyl group with linear or larger cycloalkyl chains (e.g., ethyl or cyclopentyl) fundamentally alters the steric volume and metabolic liability of the final active pharmaceutical ingredients (APIs). These generic substitutions often result in final compounds with higher intrinsic clearance or steric clashes in target binding pockets, rendering them unsuitable for high-value drug discovery campaigns [1].
The presence of the highly nucleophilic primary aliphatic amine on the N2-ethyl linker allows for near-perfect regiocontrol during electrophilic coupling. In standard acylation assays using equimolar acyl chlorides at 0 °C, N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine demonstrates >95% selective conversion at the aliphatic amine. In contrast, the baseline 2,4-diaminopyrimidine yields a complex mixture of N2- and N4-acylated products, requiring extensive chromatographic separation [1].
| Evidence Dimension | Regioselective acylation yield |
| Target Compound Data | >95% selectivity for aliphatic amine |
| Comparator Or Baseline | 2,4-diaminopyrimidine (<50% selectivity, mixed products) |
| Quantified Difference | >45% improvement in regioselectivity |
| Conditions | Acylation with standard acyl chlorides in DCM at 0 °C |
Eliminates the need for protection/deprotection steps, significantly reducing time and reagent costs in high-throughput library synthesis.
The N4-cyclopropyl group provides a distinct advantage in metabolic stability compared to linear alkyl substituents. When incorporated into lead compounds and evaluated in human liver microsome (HLM) assays, cyclopropyl-bearing pyrimidines typically exhibit a 30-40% reduction in intrinsic clearance (Cl_int) compared to their N4-ethyl counterparts, primarily due to the cyclopropyl ring's resistance to cytochrome P450-mediated alpha-oxidation [1].
| Evidence Dimension | Intrinsic clearance (Cl_int) in HLM |
| Target Compound Data | ~30-40% reduction in Cl_int |
| Comparator Or Baseline | N4-ethylpyrimidine-2,4-diamine derivatives (baseline Cl_int) |
| Quantified Difference | 30-40% lower intrinsic clearance |
| Conditions | Human liver microsome (HLM) stability assay, 37 °C |
Procuring the cyclopropyl building block directly yields final compounds with superior pharmacokinetic profiles, reducing the attrition rate in drug discovery.
The compact, rigid nature of the cyclopropyl group allows for optimal accommodation in sterically restricted domains, such as the gatekeeper pockets of mutant kinases. Comparative structural activity relationship (SAR) studies indicate that substituting the cyclopropyl group with a larger cyclopentyl ring increases the steric volume significantly, often resulting in a >10-fold drop in binding affinity due to steric clashes, while the cyclopropyl derivative maintains low nanomolar potency [1].
| Evidence Dimension | Binding affinity (IC50) in restricted pockets |
| Target Compound Data | Low nanomolar potency maintained |
| Comparator Or Baseline | N4-cyclopentyl derivatives (>10-fold loss in potency) |
| Quantified Difference | >10-fold improvement in binding affinity |
| Conditions | In vitro kinase inhibition assays targeting sterically restricted mutants |
Ensures the synthesized library can effectively probe and inhibit targets with tight binding sites, maximizing the value of the screening campaign.
Due to its >95% regioselective acylation efficiency, this compound is the ideal starting material for automated, high-throughput synthesis of targeted kinase inhibitor libraries, eliminating costly purification bottlenecks [1].
The inherent resistance of the N4-cyclopropyl group to alpha-oxidation makes this building block a priority choice when addressing metabolic liabilities (high intrinsic clearance) in lead optimization programs [2].
The compact steric profile of the cyclopropyl substituent provides a crucial advantage over larger cycloalkyl analogs when designing inhibitors for mutant kinases (e.g., EGFR T790M) where space in the binding pocket is severely limited [3].